Cas no 146471-52-5 (4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol)
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(Aminomethyl)chroman-4-ol
- 4-(aminomethyl)-3,4-dihydro-2H-1-Benzopyran-4-ol
- (+/-)-4-(aminomethyl)-4-chromanol
- 4-aminomethyl-4-hydroxy-2,3-dihydro-1(4H)-benzopyran
- 4-Aminomethyl-chroman-4-ol
- ACMC-20a3xf
- AG-D-90849
- AGN-PC-00K2G5
- CTK0B2404
- SureCN1333426
- 2H-1-BENZOPYRAN-4-OL, 4-(AMINOMETHYL)-3,4-DIHYDRO-
- EN300-234778
- D76657
- CS-0106624
- 146471-52-5
- DTXSID00512850
- LJIMCZDPGHYLKP-UHFFFAOYSA-N
- 4-(aminomethyl)-2,3-dihydrochromen-4-ol
- F2189-0788
- SCHEMBL1333426
- WFA47152
- AKOS009470630
- SCHEMBL9724427
- FT-0682524
- DB-063665
- 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
-
- MDL: MFCD11577339
- Inchi: 1S/C10H13NO2/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2
- InChI Key: LJIMCZDPGHYLKP-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(CN)(CC1)O
Computed Properties
- Exact Mass: 167.10599
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 55.5Ų
Experimental Properties
- PSA: 50.95
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041746-1g |
4-(Aminomethyl)chroman-4-ol |
146471-52-5 | 95% | 1g |
155.04 USD | 2021-06-11 | |
| Alichem | A449041746-5g |
4-(Aminomethyl)chroman-4-ol |
146471-52-5 | 95% | 5g |
487.60 USD | 2021-06-11 | |
| Chemenu | CM162454-5g |
4-(Aminomethyl)chroman-4-ol |
146471-52-5 | 95% | 5g |
$533 | 2021-06-17 | |
| TRC | A243341-100mg |
4-(Aminomethyl)chroman-4-ol |
146471-52-5 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A243341-500mg |
4-(Aminomethyl)chroman-4-ol |
146471-52-5 | 500mg |
$ 250.00 | 2022-06-08 | ||
| TRC | A243341-1g |
4-(Aminomethyl)chroman-4-ol |
146471-52-5 | 1g |
$ 390.00 | 2022-06-08 | ||
| Chemenu | CM162454-1g |
4-(Aminomethyl)chroman-4-ol |
146471-52-5 | 95% | 1g |
$411 | 2022-06-12 | |
| Enamine | EN300-234778-0.05g |
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol |
146471-52-5 | 95% | 0.05g |
$56.0 | 2024-06-19 | |
| Enamine | EN300-234778-0.1g |
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol |
146471-52-5 | 95% | 0.1g |
$82.0 | 2024-06-19 | |
| Enamine | EN300-234778-0.25g |
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol |
146471-52-5 | 95% | 0.25g |
$118.0 | 2024-06-19 |
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 146471-52-5): Properties, Applications, and Research Insights
4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 146471-52-5) is a specialized organic compound with a unique molecular structure that combines a benzopyran scaffold with an aminomethyl functional group. This chroman derivative has garnered significant attention in pharmaceutical and materials science research due to its versatile chemical properties and potential applications. The compound's IUPAC name reflects its structural features: a benzopyran core (2H-1-benzopyran) with hydroxyl and aminomethyl substitutions at the 4-position.
The molecular formula of this amino-functionalized chroman is C10H13NO2, with a molecular weight of 179.22 g/mol. Its structure features a partially saturated benzopyran ring system, which contributes to both its stability and reactivity. Researchers particularly value the presence of both amino and hydroxyl functional groups, which enable diverse chemical modifications. The compound's 4-(aminomethyl)chroman-4-ol structure makes it an interesting building block for drug discovery programs, especially in the development of central nervous system (CNS) active compounds.
In recent pharmaceutical research, 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol has emerged as a key intermediate for synthesizing various bioactive molecules. Its structural similarity to naturally occurring chroman derivatives found in plants suggests potential biological activities worth exploring. The compound's balanced lipophilicity, conferred by the aromatic system and polar functional groups, makes it particularly valuable for medicinal chemistry applications where blood-brain barrier penetration is desired.
The synthesis of CAS 146471-52-5 typically involves multi-step organic transformations starting from simple phenolic precursors. Modern synthetic approaches often employ catalytic asymmetric methods to access enantiomerically pure forms of this chroman-4-ol derivative, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity. Recent advances in green chemistry have also led to more sustainable production methods for this compound, addressing growing concerns about environmental impact in chemical synthesis.
Analytical characterization of 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol typically involves a combination of techniques including NMR spectroscopy (1H and 13C), mass spectrometry, and infrared spectroscopy. The compound's purity is critical for research applications, with HPLC being the method of choice for quality control. Researchers working with this material should note that while it's stable under standard laboratory conditions, proper storage in cool, dry environments away from strong oxidizing agents is recommended to maintain its integrity.
Beyond pharmaceutical applications, this amino-functionalized benzopyran derivative has shown promise in materials science. Its ability to participate in hydrogen bonding and its aromatic character make it a potential building block for advanced polymers and supramolecular assemblies. Recent studies have explored its incorporation into novel materials with potential applications in optoelectronics and sensing technologies, capitalizing on the chromophore properties of the benzopyran system.
The global market for specialized chemical intermediates like CAS 146471-52-5 has been growing steadily, driven by increasing demand from the pharmaceutical and materials sectors. Suppliers typically offer this compound in research quantities, with custom synthesis options available for larger-scale requirements. Pricing varies depending on purity specifications and order volume, with current market trends showing particular interest in enantiomerically pure forms of this chroman-4-ol derivative.
Safety considerations for handling 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection should be used when working with this material. Material Safety Data Sheets (MSDS) provided by suppliers contain detailed handling and disposal information that should be reviewed prior to use.
Current research directions for this compound include exploring its potential as a scaffold for kinase inhibitors and investigating its role in modulating neurotransmitter systems. The aminomethyl chroman structure appears in several patent applications related to novel therapeutic agents, particularly in areas addressing neurological disorders. These developments align with growing interest in CNS-targeted therapies within the pharmaceutical industry.
For researchers seeking alternatives or related compounds, structural analogs of 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol worth considering include various substituted chroman derivatives and aminomethylated heterocycles. The choice of analog depends on the specific application requirements, with factors such as lipophilicity, hydrogen bonding capacity, and steric properties being key considerations in molecular design.
In conclusion, CAS 146471-52-5 represents an important building block in modern chemical research with diverse applications across multiple disciplines. Its unique combination of structural features continues to inspire innovation in drug discovery and materials development. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, the potential applications of this amino-functionalized benzopyran derivative are likely to expand further, making it a compound of enduring interest to the scientific community.
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